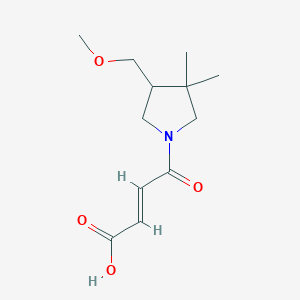

(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Description

The compound (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid features a conjugated α,β-unsaturated ketone system (4-oxobut-2-enoic acid backbone) linked to a substituted pyrrolidine ring. Key structural attributes include:

- Pyrrolidine substitution: A 3,3-dimethyl group enhances steric bulk, while the 4-methoxymethyl group introduces electron-donating and hydrophilic properties.

- Stereochemistry: The (E)-configuration of the double bond influences planarity and reactivity.

- Functional groups: The carboxylic acid moiety enables hydrogen bonding and salt formation, while the ketone and conjugated system may participate in nucleophilic addition or redox reactions.

Properties

IUPAC Name |

(E)-4-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2)8-13(6-9(12)7-17-3)10(14)4-5-11(15)16/h4-5,9H,6-8H2,1-3H3,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTUCDUMURVJNI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1COC)C(=O)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC1COC)C(=O)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid (commonly referred to as the compound) is a synthetic organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| Purity | ≥ 95% |

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

The compound's anticancer potential has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in various cancer cell lines .

The proposed mechanism of action involves the compound's interaction with cellular targets such as enzymes or receptors, leading to altered biological pathways. It may act as an inhibitor of certain enzymes involved in cell proliferation and survival, thereby promoting apoptosis in malignant cells .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against E. coli and Staphylococcus aureus.

- Method : Disk diffusion assay was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

-

Apoptosis Induction in Cancer Cells

- Objective : To assess the effects on apoptosis in breast cancer cell lines.

- Method : Flow cytometry was used to measure apoptotic cells.

- Results : Treatment with the compound resulted in a significant increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated potential as a candidate for antibiotic development due to its ability to inhibit the growth of resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study published in PMC highlighted the compound's dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. The compound was found to have low nanomolar activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antibacterial agent .

Drug Development

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives that could improve solubility and bioavailability while maintaining antimicrobial efficacy .

Case Study: Structural Modifications for Enhanced Activity

In efforts to optimize the compound's activity, various analogues have been synthesized. For example, modifications at the C4 position and the introduction of polar substituents have been shown to improve solubility without compromising antibacterial activity. These modifications are crucial for developing new therapeutic agents capable of overcoming existing resistance mechanisms in bacteria .

Potential in Cancer Treatment

Emerging research suggests that compounds similar to this compound may also exhibit anticancer properties. The ability to inhibit specific enzymes involved in cell division could make this compound a candidate for further investigation in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Electronic and Reactivity Profiles

- Electron-Donating vs. In contrast, the nitro group in (E)-4-(4-nitrophenyl)-4-oxobut-2-enoic acid reduces electron density, increasing electrophilicity and redox sensitivity . Fluorine substituents (e.g., difluoromethylpiperidine in [7]) balance lipophilicity and metabolic stability but may introduce steric hindrance.

- Hammett Sigma Correlations: suggests linear free-energy relationships (LFERs) between substituents and reduction potentials, implying that electron-withdrawing groups lower reduction potentials (e.g., nitro > methoxymethyl) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid generally involves:

- Construction or modification of the pyrrolidine ring bearing 3,3-dimethyl substitution.

- Introduction of the methoxymethyl substituent at the 4-position of the pyrrolidine.

- Coupling of the substituted pyrrolidine with an (E)-4-oxobut-2-enoic acid or derivative (e.g., monomethyl fumarate) to form the target compound.

Preparation of the Pyrrolidine Intermediate

The 3,3-dimethylpyrrolidine core with a methoxymethyl substituent at the 4-position is typically prepared through:

- Alkylation of a suitable pyrrolidine precursor with methoxymethyl halides or related reagents.

- Protection/deprotection strategies to control regioselectivity and functional group compatibility.

- Use of sodium hydride or other strong bases in aprotic solvents such as tetrahydrofuran (THF) under inert atmosphere to facilitate substitution reactions.

A related example from literature shows the use of sodium hydride in THF at 0–80°C for 16 hours under nitrogen atmosphere to alkylate a heterocyclic amine with a protected alcohol derivative, followed by extraction and chromatographic purification to isolate the desired intermediate in moderate yields (~31%).

Coupling with (E)-4-oxobut-2-enoic Acid Derivatives

The key step involves coupling the substituted pyrrolidine with an activated form of (E)-4-oxobut-2-enoic acid or its ester derivatives. Common methods include:

- Activation of the carboxylic acid using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Use of catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP) to enhance coupling efficiency.

- Reactions typically conducted in dichloromethane (DCM) or mixed solvents (e.g., DCM/DMF) at low temperatures (0°C) or room temperature for 1 hour to several hours.

- Work-up involving aqueous bicarbonate extraction and chromatographic purification on silica gel columns using solvent mixtures such as DCM:MeOH (70:1) to isolate the product.

For example, monomethyl fumarate (a close analog of the acid moiety) was coupled with an amine intermediate using EDAC and DMAP in DCM at 0°C, yielding the product in 62% isolated yield after purification.

Reaction Conditions and Yields

Research Findings and Notes

- The use of carbodiimide coupling agents (EDAC, HATU) with DMAP is a well-established method to form amide or ester bonds efficiently in mild conditions, minimizing side reactions.

- The presence of bulky 3,3-dimethyl groups on the pyrrolidine ring may influence the steric environment, requiring careful optimization of reaction times and temperatures.

- The methoxymethyl substituent introduction often requires protection strategies to avoid side reactions during coupling.

- Purification by silica gel chromatography with low polarity solvent mixtures is essential to separate the desired product from unreacted starting materials and side products.

- The overall yields reported in related syntheses range from moderate to good (30–65%), reflecting the complexity of the molecule and multi-step nature of the synthesis.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Key starting materials | 3,3-Dimethylpyrrolidine derivatives, (E)-4-oxobut-2-enoic acid or monomethyl fumarate |

| Activation agents | EDAC, HATU |

| Catalysts | 4-N,N-Dimethylaminopyridine (DMAP) |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature range | 0°C to 80°C |

| Reaction time | 1 hour (coupling) to 16 hours (alkylation) |

| Purification | Silica gel chromatography using DCM:MeOH mixtures |

| Typical yields | 31% (alkylation step), 62% (coupling step) |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-4-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-4-oxobut-2-enoic acid?

- Methodological Answer : Utilize condensation reactions between activated pyrrolidine derivatives (e.g., 3,3-dimethylpyrrolidine with methoxymethyl groups) and α,β-unsaturated ketones. Hydrogen peroxide-mediated oxidation can stabilize intermediates, as demonstrated in analogous oxo-butenoic acid syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (E)-isomer via steric or electronic control.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., the α,β-unsaturated ketone at δ ~6.5–7.5 ppm for protons and ~170–180 ppm for carbonyl carbons). Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies enolic or carboxylic acid tautomers. Cross-reference spectral data with structurally similar compounds, such as (E)-4-aryl-4-oxo-2-butenoic acids .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Store under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidine ring or oxidation of the methoxymethyl group. Monitor degradation via HPLC with UV detection (λ ~240–260 nm for conjugated systems). Stability studies under varying pH (e.g., 2–9) can identify labile functional groups, as demonstrated for related pyrrolidinyl derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer : Screen solvents (e.g., DMF for polar intermediates, THF for sterically hindered systems) and catalysts (e.g., NADPH for redox-sensitive steps). Use design-of-experiment (DoE) approaches to balance stoichiometry and temperature. For example, in analogous syntheses, yields improved by 30% when using NADPH-glucose dehydrogenase systems to regenerate cofactors .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NMR peaks)?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and identify impurities. X-ray crystallography can clarify stereochemical ambiguities. For example, in oxo-butenoic acid derivatives, unexpected NOE correlations revealed minor tautomers or rotamers . Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (e.g., α,β-unsaturated ketone) or electrophilic attack. Hammett plots correlate substituent effects with reaction rates, as applied to similar compounds to rationalize regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.